Ac-IETD-CHO

Overview

Description

Acetyl-Ile-Glu-Thr-Asp-aldehyde: is a synthetic peptide aldehyde that serves as a potent inhibitor of caspases, particularly caspase-8. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in biochemical research to study the mechanisms of apoptosis and to develop potential therapeutic agents targeting caspase activity .

Mechanism of Action

Target of Action

Acetyl-Ile-Glu-Thr-Asp-aldehyde, also known as Ac-IETD-CHO, primarily targets granzyme B and caspase-8 . These are both proteases that play crucial roles in apoptosis, a form of programmed cell death .

Mode of Action

This compound acts as a potent, reversible inhibitor of granzyme B and caspase-8 . It blocks the cleavage of the 32kD caspase-3 precursor into the p12 and p20 subunits, thus preventing the formation of active caspase-8 .

Biochemical Pathways

The inhibition of granzyme B and caspase-8 by this compound affects the apoptosis pathway . Apoptosis is a vital cellular process involved in the regulation of cell death, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Result of Action

By inhibiting granzyme B and caspase-8, this compound can prevent Fas-mediated apoptotic cell death, hemorrhage, and liver failure . It can also inhibit cell death induced by cytotoxic T lymphocytes .

Biochemical Analysis

Biochemical Properties

Acetyl-Ile-Glu-Thr-Asp-aldehyde interacts with caspase-8, a cysteine-dependent protease involved in apoptosis . It blocks the cleavage of the 32kD caspase-3 precursor into the p12 and p20 subunits, thus inhibiting the formation of active caspase-8 .

Cellular Effects

Acetyl-Ile-Glu-Thr-Asp-aldehyde has significant effects on various types of cells and cellular processes. It inhibits Fas-mediated apoptotic cell death, hemorrhage, and liver failure . Additionally, it can inhibit cytotoxic T lymphocytes induced cell death .

Molecular Mechanism

Acetyl-Ile-Glu-Thr-Asp-aldehyde exerts its effects at the molecular level by binding to caspase-8 and inhibiting its activity . This inhibition blocks the cleavage of the caspase-3 precursor, preventing the formation of active caspase-8 .

Metabolic Pathways

Acetyl-Ile-Glu-Thr-Asp-aldehyde is involved in the apoptosis pathway, where it interacts with caspase-8

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Ile-Glu-Thr-Asp-aldehyde involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

Coupling of Amino Acids: The amino acids isoleucine, glutamic acid, threonine, and aspartic acid are sequentially coupled to a solid support resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Acetylation: The N-terminal of the peptide is acetylated using acetic anhydride to form the acetyl group.

Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).

Aldehyde Formation: The C-terminal aspartic acid is converted to an aldehyde group using specific reagents such as sodium periodate (NaIO4).

Industrial Production Methods: Industrial production of Acetyl-Ile-Glu-Thr-Asp-aldehyde follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetyl-Ile-Glu-Thr-Asp-aldehyde can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The peptide can participate in nucleophilic substitution reactions, where the aldehyde group reacts with nucleophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Sodium periodate (NaIO4) for aldehyde formation.

Reduction: Sodium borohydride (NaBH4) for reducing the aldehyde to an alcohol.

Substitution: Various nucleophiles such as amines and thiols can react with the aldehyde group.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups

Scientific Research Applications

Chemistry: Acetyl-Ile-Glu-Thr-Asp-aldehyde is used as a tool to study the structure and function of caspases. It helps in elucidating the catalytic mechanisms and substrate specificity of these enzymes.

Biology: In biological research, this compound is employed to investigate the pathways of apoptosis. It is used to inhibit caspase activity in cell culture experiments, allowing researchers to study the effects of caspase inhibition on cell death and survival.

Medicine: Acetyl-Ile-Glu-Thr-Asp-aldehyde has potential therapeutic applications in the treatment of diseases involving excessive apoptosis, such as neurodegenerative disorders and ischemic injuries. It is also explored as a lead compound for developing caspase inhibitors as drugs.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes. It serves as a reference compound for screening and optimizing new caspase inhibitors .

Comparison with Similar Compounds

Acetyl-Asp-Glu-Val-Asp-aldehyde: Another caspase inhibitor with a similar structure but different amino acid sequence.

Acetyl-Leu-Glu-His-Asp-aldehyde: Inhibits caspase-9 and has a different amino acid composition.

Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide: A chromogenic substrate for caspase-8, used for enzyme activity assays.

Uniqueness: Acetyl-Ile-Glu-Thr-Asp-aldehyde is unique due to its high specificity for caspase-8 and its ability to form a covalent bond with the enzyme’s active site. This specificity makes it a valuable tool for studying caspase-8-mediated apoptosis and for developing targeted therapeutic agents .

Properties

IUPAC Name |

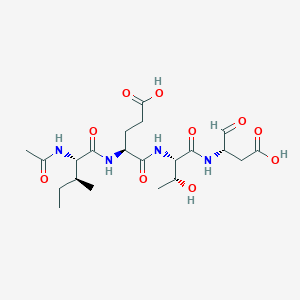

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-PBEPODTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

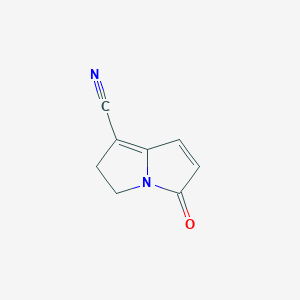

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

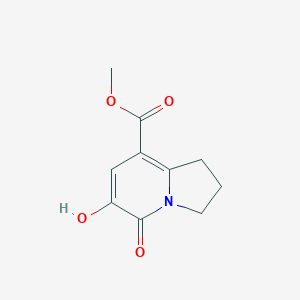

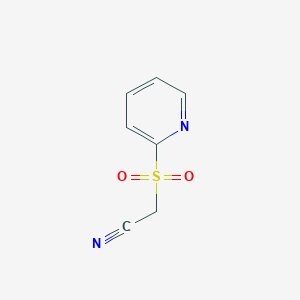

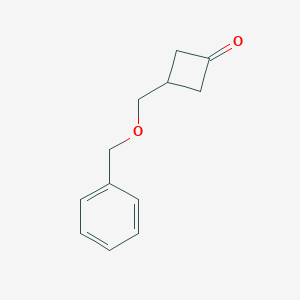

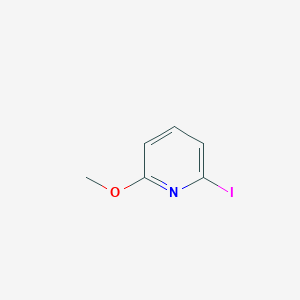

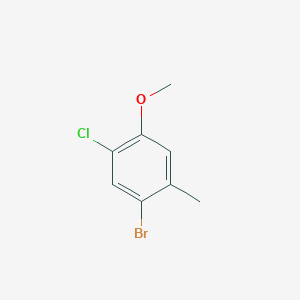

Feasible Synthetic Routes

A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]

ANone: While the papers provided don't delve into detailed spectroscopic data, this compound's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.

ANone: The provided research primarily focuses on this compound's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.

A: this compound is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize this compound in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]

A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)